5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole
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Overview
Description
5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H4BrF2N3O2 It is a pyrazole derivative, characterized by the presence of bromine, difluoroethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-pyrazole and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 5-bromo-1-(2,2-difluoroethyl)-3-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and difluoroethyl groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. The difluoroethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H4BrF2N3O2 |
---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)-3-nitropyrazole |
InChI |
InChI=1S/C5H4BrF2N3O2/c6-3-1-5(11(12)13)9-10(3)2-4(7)8/h1,4H,2H2 |
InChI Key |
UQEJIAMIBHVYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)Br |
Origin of Product |
United States |
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